2-chloro-4-(difluoromethoxy)-1-nitrobenzene
Description
Contextual Significance of Halogenated Nitrobenzenes in Organic Synthesis
Halogenated nitrobenzenes are a class of organic compounds of fundamental importance in synthetic chemistry. Their significance stems from the presence of two key functional groups on the aromatic ring: a halogen atom (F, Cl, Br, I) and a nitro group (-NO2). The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly when the halogen is positioned ortho or para to it.
This reactivity makes halogenated nitrobenzenes crucial precursors for a wide range of chemical transformations. One of the most vital applications is their reduction to haloanilines. researchgate.net The selective catalytic reduction of the nitro group while preserving the carbon-halogen bond is a critical step in producing these halogenated anilines, which are indispensable intermediates in the manufacturing of pharmaceuticals, herbicides, dyes, and pigments. researchgate.net Furthermore, the halogen atom itself serves as a versatile handle for introducing other functional groups through various cross-coupling reactions, further expanding the synthetic utility of this class of compounds. Their role as foundational building blocks allows for the construction of complex molecular architectures essential for creating novel therapeutics, agrochemicals, and advanced materials. nbinno.comnbinno.com
Role of Difluoromethoxy Group in Modulating Aromatic System Reactivity
The introduction of fluorine-containing substituents can profoundly alter the physicochemical and biological properties of organic molecules. researchgate.net The difluoromethoxy group (-OCHF2) is of particular interest in medicinal chemistry and drug design. It is often considered a bioisostere of other functional groups like the hydroxyl (-OH), thiol (-SH), or methoxy (B1213986) (-OCH3) groups. scienceopen.comnih.gov
The difluoromethoxy group exhibits distinct electronic properties. It acts as a moderately electron-withdrawing substituent, influencing the reactivity of the aromatic ring. nuph.edu.ua Compared to the highly lipophilic trifluoromethoxy (-OCF3) group, the -OCHF2 group offers a more nuanced modification of a molecule's properties, providing a slight decrease in lipophilicity while maintaining enhanced metabolic stability. nih.gov This stability arises because the C-F bonds are significantly stronger than C-H bonds, making the group resistant to oxidative metabolism, a common issue with traditional methoxy groups which can undergo O-demethylation. nih.govmdpi.com The -OCHF2 group can also act as a hydrogen bond donor, a property not shared by the -OCF3 or -OCH3 groups, which can influence molecular interactions and binding affinity to biological targets. scienceopen.com
Overview of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene as a Key Synthetic Intermediate
This compound is a specialized chemical intermediate that combines the characteristic features of halogenated nitrobenzenes with the unique modulatory effects of the difluoromethoxy group. cymitquimica.com Its molecular structure makes it a valuable building block for synthesizing more complex, highly functionalized target molecules, particularly in the pharmaceutical and agrochemical industries. cymitquimica.combldpharm.com
The compound's utility lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, providing a key functional group for further derivatization. The chlorine atom, activated by the para-nitro group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of nucleophiles. This dual reactivity enables a programmed, stepwise synthesis of complex structures.
Below are the key chemical properties of this intermediate:
| Property | Value |
|---|---|
| CAS Number | 40319-63-9 |
| Molecular Formula | C₇H₄ClF₂NO₃ chemscene.com |
| Molecular Weight | 223.56 g/mol chemscene.com |
| Synonyms | Benzene, 2-chloro-1-(difluoromethoxy)-4-nitro- cymitquimica.com |
| Appearance | Yellow to brown solid cymitquimica.com |
Scope of Current Research Directions for Fluorinated Aromatic Compounds
Research into fluorinated aromatic compounds is a vibrant and rapidly expanding area of chemical science. acs.orgmdpi.com The unique properties conferred by fluorine, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, continue to be exploited in diverse fields. researchgate.net
In medicinal chemistry, the incorporation of fluorine atoms or fluorine-containing groups is a well-established strategy to enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity. mdpi.comnih.gov Approximately 20% of all commercialized pharmaceuticals contain fluorine. nih.gov Current research focuses on developing novel fluorination methodologies to allow for the late-stage introduction of fluorine into complex molecules, providing rapid access to new analogues with potentially improved properties.
Beyond pharmaceuticals, fluorinated aromatics are crucial in the agrochemical industry for creating more potent and stable pesticides and herbicides. researchgate.net In materials science, these compounds are integral to the development of high-performance polymers, liquid crystals, and advanced electronic materials due to their unique thermal and electronic properties. researchgate.netarchivemarketresearch.com Furthermore, the use of fluorine isotopes, particularly ¹⁸F, is a cornerstone of Positron Emission Tomography (PET), a powerful diagnostic imaging technique in medicine. researchgate.netnih.gov The ongoing exploration of new fluorinated motifs and their synthetic accessibility promises to continue driving innovation across the chemical and life sciences. mdpi.com
Structure
3D Structure
Properties
CAS No. |
1261821-22-0 |
|---|---|
Molecular Formula |
C7H4ClF2NO3 |
Molecular Weight |
223.56 g/mol |
IUPAC Name |
2-chloro-4-(difluoromethoxy)-1-nitrobenzene |
InChI |
InChI=1S/C7H4ClF2NO3/c8-5-3-4(14-7(9)10)1-2-6(5)11(12)13/h1-3,7H |
InChI Key |
GECPKSHDLNSXPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2 Chloro 4 Difluoromethoxy 1 Nitrobenzene
Precursor Selection Strategies for Regioselective Synthesis
A plausible synthetic approach begins with a chloroanisole derivative. In this strategy, the directing effects of the existing chloro and methoxy (B1213986) substituents are utilized to control the position of nitration. For instance, starting with 1-chloro-3-methoxybenzene, the methoxy group (an activating ortho-, para-director) and the chlorine atom (a deactivating ortho-, para-director) would both direct the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. gauthmath.comdoubtnut.com The subsequent step would involve the conversion of the methoxy group into the desired difluoromethoxy group. A related synthesis described in the literature involves treating 2-chloro-4-nitroanisole (B1210655) with sodium hydroxide (B78521) to yield 2-chloro-4-nitrophenol, demonstrating the reactivity of such intermediates. scnu.edu.cn
Another potential, though less common, strategy involves the fluorination of a trichloromethoxybenzene derivative. This pathway would begin with a precursor such as 2-chloro-1-nitro-4-(trichloromethoxy)benzene. The trichloromethoxy group can be converted to a trifluoromethoxy group using fluorinating agents. While this method is more established for trifluoromethyl ethers, analogous chemistry could potentially be adapted for difluoromethoxy synthesis under specific conditions.
The most direct and well-documented route to synthesizing aryl difluoromethyl ethers, including the target compound, starts with a corresponding nitrophenol derivative. google.comgoogle.com For the synthesis of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene, the key precursor is 2-chloro-4-nitrophenol. This phenol (B47542) is deprotonated with a base to form a phenoxide, which then acts as a nucleophile. The difluoromethoxy group is introduced by reacting the phenoxide with a difluorocarbene source, commonly generated from difluorochloromethane (CHClF₂). google.comgoogle.com This reaction is often performed in a two-phase system or in a solvent like DMF, utilizing a phase-transfer catalyst to facilitate the reaction between the aqueous phenoxide and the gaseous or organic-soluble difluorochloromethane. google.comgoogle.com
This method offers high yields and is a widely used industrial process for preparing difluoromethoxy-substituted aromatic compounds. google.com For example, reacting p-nitrophenol with difluorochloromethane in an aqueous sodium hydroxide solution with a phase-transfer catalyst can produce p-difluoromethoxy nitrobenzene (B124822) in yields exceeding 96%. google.com
Detailed Synthetic Pathways and Reaction Conditions
The specific reaction conditions, including choice of reagents, solvents, catalysts, and temperature, are crucial for controlling the outcome and efficiency of the synthesis.
Aromatic nitration is a fundamental electrophilic substitution reaction used to introduce a nitro group onto a benzene (B151609) ring. cardiff.ac.uk The standard method employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). cardiff.ac.uk
Controlling regioselectivity is paramount. The directing effects of the substituents already present on the ring determine the position of the incoming nitro group.
Activating Groups and Halogens : Groups with lone pairs, such as alkoxy groups (-OR), and halogens (-Cl), are ortho-, para-directors. gauthmath.comlibretexts.org They activate these positions towards electrophilic attack.
Deactivating Groups : Electron-withdrawing groups without lone pairs, such as the nitro group (-NO₂), are meta-directors. libretexts.org
In a potential synthesis starting with 1-chloro-3-(difluoromethoxy)benzene (B110651), both the chlorine atom and the difluoromethoxy group are ortho-, para-directors. gauthmath.comnuph.edu.uaresearchgate.netsemanticscholar.org The difluoromethoxy group is considered a first-type director, meaning it directs incoming electrophiles primarily to the para position, and to a lesser extent, the ortho position. researchgate.net Therefore, nitration of 1-chloro-3-(difluoromethoxy)benzene would be expected to yield a mixture of isomers, with the major product being this compound, where the nitro group is directed para to the difluoromethoxy group and ortho to the chlorine atom.
The introduction of the difluoromethoxy (-OCHF₂) group is a key step in many synthetic pathways for this compound. This transformation is typically achieved by the O-difluoromethylation of a corresponding phenol.
Two primary methods are employed:
Reaction with Difluorochloromethane (CHClF₂) : As described in patents, this method involves reacting a phenol (e.g., 2-chloro-4-nitrophenol) with Chloro(difluoro)methane in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. google.comgoogle.com The reaction is typically run in water or a solvent like dioxane at elevated temperatures (e.g., 85–100 °C) for several hours. google.comgoogle.com
Reaction with a Difluorocarbene Precursor : A more modern and often milder approach uses reagents that generate difluorocarbene (:CF₂) in situ. A common and easy-to-handle precursor is sodium 2-chloro-2,2-difluoroacetate (B8310253). orgsyn.orgorgsyn.org This salt, upon heating (e.g., at 120 °C in DMF), undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.org The electrophilic carbene is then trapped by a nucleophilic phenoxide, which is pre-formed by treating the phenol with a base like cesium carbonate, to yield the aryl difluoromethyl ether. orgsyn.orgorgsyn.org This method has the advantage of avoiding the handling of gaseous difluorochloromethane.
The table below summarizes and compares typical conditions for these two methods based on the difluoromethylation of substituted phenols.
| Parameter | Difluorochloromethane Method | Sodium 2-chloro-2,2-difluoroacetate Method |
|---|---|---|
| Difluoromethylating Agent | Difluorochloromethane (CHClF₂) | Sodium 2-chloro-2,2-difluoroacetate (ClCF₂CO₂Na) |
| Typical Base | Sodium Hydroxide (NaOH) | Cesium Carbonate (Cs₂CO₃) |
| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide) | None required |
| Typical Solvent | Water, Dioxane, or DMF | N,N-Dimethylformamide (DMF) |
| Temperature | 40-100 °C | ~120 °C |
| Reaction Time | 1-40 hours | ~2 hours |
| Reported Yields (for analogous compounds) | Often >80% | Often >90% |
Introduction of the Difluoromethoxy Moiety
Nucleophilic Substitution Reactions with Phenolic Intermediates
The core of the synthesis is a nucleophilic substitution reaction starting with 2-chloro-4-nitrophenol. In this process, the phenolic hydroxyl group is deprotonated by a base, such as sodium hydroxide, to form a more nucleophilic phenoxide ion. This ion then attacks a source of difluorocarbene, typically generated from chlorodifluoromethane (B1668795) (CHClF₂). The strong electron-withdrawing nature of the nitro group on the benzene ring activates the molecule for such nucleophilic reactions. The phenoxide, acting as the nucleophile, displaces the chloride from the difluorocarbene source to form the desired ether linkage, yielding this compound.
Phase-Transfer Catalysis in Water-Phase Synthesis
To overcome the challenge of bringing the water-soluble phenoxide and the gaseous, organic-soluble chlorodifluoromethane into contact, phase-transfer catalysis (PTC) is employed. This technique is particularly effective in a water-phase synthesis, which avoids the use of volatile organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium bromide) or a phosphonium (B103445) salt (e.g., tetrabutylphosphonium (B1682233) bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase or the interface where it can react with chlorodifluoromethane. The catalyst cation forms a lipophilic ion pair with the phenoxide anion, enabling its migration across the phase boundary and significantly accelerating the reaction rate.
Chlorination and Fluorination Steps for Specific Halogenation Patterns
The specific halogenation pattern of this compound is established in the starting material rather than through chlorination or fluorination of the final difluoromethoxy-substituted ring. The synthesis begins with 2-chloro-4-nitrophenol, a readily available intermediate. This precursor can be synthesized via several established routes, including the direct chlorination of p-nitrophenol. For instance, p-nitrophenol can be chlorinated in a solvent like dichloroethane, or through oxidative chlorination using hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide. This ensures the chloro and nitro groups are correctly positioned ortho and para to the hydroxyl group, respectively, before the crucial difluoromethoxylation step.
Optimization of Reaction Parameters for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.
Temperature and Solvent Effects on Reaction Efficacy
Temperature plays a critical role in the rate of difluoromethoxylation. Syntheses conducted at elevated temperatures, for instance around 95°C, can proceed faster but may require longer reaction times to achieve high conversion. Conversely, reactions at lower temperatures, such as 40°C, can also be effective but may necessitate extended reaction periods.
The choice of solvent is paramount for both reaction efficiency and environmental impact. Utilizing water as the solvent in a phase-transfer catalyzed system offers significant advantages. It eliminates the need for recovering organic solvents, reduces energy consumption, and minimizes environmental pollution from solvent discharge.
Below is an interactive table summarizing the impact of temperature on reaction outcomes in a water-phase synthesis.
| Precursor | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | - |
| p-Nitrophenol | Sodium Hydroxide | Tetrabutylphosphonium Bromide | 95 | 24 | - |
| o-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | 46.9 |
| m-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | 89.3 |
Note: Data is illustrative of the synthesis of difluoromethoxy nitrobenzenes under similar conditions.
Catalyst Systems for Enhanced Reaction Performance (e.g., Phase-Transfer Catalysts)
The selection of the phase-transfer catalyst is crucial for optimizing the reaction. Quaternary ammonium and phosphonium salts are highly effective. Catalysts like tetrabutylammonium bromide (TBAB) and tetrabutylphosphonium bromide are commonly used. The efficiency of the catalyst depends on its ability to form a stable, lipophilic ion pair with the phenoxide, which dictates the rate of transfer between phases. The concentration of the catalyst is also an important factor; typically, a small molar percentage relative to the phenolic substrate is sufficient to achieve a significant rate enhancement.
The following table compares the performance of different catalyst systems in the synthesis of difluoromethoxy nitrobenzenes.
| Catalyst | Catalyst Amount (% of Nitrophenol) | Temperature (°C) | Base | Yield (%) |
| Tetrabutylammonium Bromide | 1% | 40 | Sodium Hydroxide | - |
| Tetrabutylphosphonium Bromide | 2% | 95 | Sodium Hydroxide | - |
Note: Data is illustrative of the synthesis of difluoromethoxy nitrobenzenes under similar conditions.
Green Chemistry Considerations in the Synthesis of Difluoromethoxy Nitrobenzenes
The synthesis of difluoromethoxy nitrobenzenes, including the 2-chloro-4-nitro isomer, can be aligned with the principles of green chemistry. The use of phase-transfer catalysis in an aqueous medium is a prime example of a greener synthetic approach. This methodology offers several environmental benefits:
Use of Safer Solvents: Water is used as the reaction medium, replacing hazardous and volatile organic solvents like DMF or dioxane that are traditionally used in similar ether syntheses. This significantly reduces solvent-related waste and pollution.
Energy Efficiency: By avoiding organic solvents, the energy-intensive step of solvent recovery is eliminated.
Waste Prevention: PTC reactions are often highly efficient and selective, leading to higher product yields and fewer by-products, which contributes to waste reduction at the source.
Catalysis: The use of a catalyst, even in small amounts, is inherently greener than stoichiometric reagents, as it increases reaction efficiency and can be potentially recycled.
By adopting these methods, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.
Evaluation of Environmentally Benign Reaction Conditions (e.g., Water-Phase Methods)
Traditional methods for the synthesis of analogous difluoromethoxy aromatic compounds often rely on the use of organic solvents. google.comgoogle.com These processes can be effective but present challenges related to solvent recovery, which is often difficult and energy-intensive, and can result in environmental pollution through the discharge of organic-laden mother liquor. google.comgoogle.com
In contrast, a more environmentally friendly approach utilizes a water-phase synthesis method. This process involves the reaction of a substituted nitrophenol—in this case, 2-chloro-4-nitrophenol—with a difluoromethylating agent in an aqueous alkaline solution, facilitated by a phase-transfer catalyst. google.comgoogle.com This methodology circumvents the need for organic solvents, thereby eliminating the associated recovery and disposal issues. google.comgoogle.com
The reaction is typically carried out by continuously introducing difluorochloromethane gas into a heated mixture of the nitrophenol, an alkaline solvent such as sodium hydroxide or potassium hydroxide solution, water, and a phase-transfer catalyst. google.comgoogle.com The use of a phase-transfer catalyst, such as tetrabutylammonium bromide or tetrabutylphosphonium bromide, is crucial for facilitating the reaction between the water-soluble nitrophenoxide salt and the gaseous difluorochloromethane. google.comgoogle.com
The reaction conditions for the synthesis of related difluoromethoxy nitrobenzene compounds using this water-phase method have been documented, providing a basis for the synthesis of the chloro-substituted derivative. The temperature can range from 40 to 100°C, with reaction times varying from 1 to 40 hours. google.comgoogle.com The molar ratio of the nitrophenol to difluorochloromethane is typically in the range of 1:1 to 1:10. google.comgoogle.com
The following table summarizes the reaction conditions and yields for the synthesis of various isomers of difluoromethoxy nitrobenzene using a water-phase method, which can be extrapolated for the synthesis of this compound.
| Starting Material | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| p-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | 14.8 |
| p-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 95 | 24 | 83.6 |
| p-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 100 | 40 | 96.3 |
| o-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | 46.9 |
| m-Nitrophenol | Sodium Hydroxide | Tetrabutylammonium Bromide | 40 | 1 | 89.3 |
This data is based on the synthesis of difluoromethoxy nitrobenzene isomers as described in related patents and serves as a reference for the synthesis of the chloro-substituted analog. google.comgoogle.com
Minimization of Chemical Waste and Energy Consumption
A primary advantage of the water-phase synthesis method is the significant reduction in chemical waste and energy consumption compared to traditional organic solvent-based routes. google.comgoogle.com
Waste Minimization: The elimination of organic solvents is the most critical factor in waste reduction. google.comgoogle.com In conventional methods, the separation and recovery of organic solvents from the reaction mixture are often incomplete, leading to their presence in wastewater and causing environmental pollution. google.comgoogle.com The water-phase method avoids this issue entirely, as the product can be separated from the aqueous phase through simple physical means, such as decantation, followed by purification steps like steam distillation. google.comgoogle.com This results in a cleaner waste stream that is easier to treat.
The following table outlines the key environmental and efficiency advantages of the water-phase synthesis method.
| Feature | Traditional Organic Solvent Method | Water-Phase Method |
| Solvent | Organic solvents (e.g., dioxane, DMF) | Water |
| Waste Generation | High (organic waste, difficult-to-treat mother liquor) | Low (primarily aqueous waste) |
| Solvent Recovery | Required, energy-intensive, often incomplete | Not required |
| Energy Consumption | High (due to solvent recovery) | Lower (no solvent recovery) |
| Environmental Impact | Potential for air and water pollution from solvents | Reduced environmental pollution |
By adopting such green chemistry principles, the synthesis of this compound can be achieved in a more sustainable and economically viable manner.
Chemical Reactivity and Transformation Studies of 2 Chloro 4 Difluoromethoxy 1 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Investigations
Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The reactivity of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene in such transformations is significantly influenced by the electronic properties of its substituents.
The chlorine atom in this compound serves as a leaving group in SNAr reactions. Its displacement is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.org The ring is considered "activated" towards nucleophilic attack. While specific kinetic data for this exact compound is not widely published, its reactivity can be inferred from the behavior of structurally similar nitroaromatics. Nucleophiles such as amines, alkoxides, and hydroxides are commonly employed to displace the chloro group.
For instance, analogous compounds like 1,2-dichloro-4-nitrobenzene readily react with sodium ethoxide, where the ethoxide ion displaces the chlorine atom that is para to the nitro group. stackexchange.comechemi.com Similarly, 2,4,6-trinitrochlorobenzene reacts with aqueous sodium hydroxide (B78521) at room temperature to yield the corresponding phenol (B47542). libretexts.orgopenstax.org These examples highlight the susceptibility of activated chloro-nitroaromatic compounds to nucleophilic attack. The reactions typically proceed via an addition-elimination mechanism, which is contingent on the stabilization of a negatively charged intermediate. imperial.ac.uk
| Nucleophile Type | General Product | Reactivity Context |
|---|---|---|
| Amines (R-NH₂) | N-substituted 4-(difluoromethoxy)-2-nitroanilines | Commonly used for synthesizing substituted anilines. |
| Alkoxides (R-O⁻) | 2-alkoxy-4-(difluoromethoxy)-1-nitrobenzenes | Forms aryl ethers; reactivity depends on alkoxide basicity and steric hindrance. |
| Hydroxide (OH⁻) | 2-hydroxy-4-(difluoromethoxy)-1-nitrobenzene | Leads to the formation of nitrophenols, often requiring elevated temperatures. openstax.org |
| Thiolates (R-S⁻) | 2-(alkylthio)-4-(difluoromethoxy)-1-nitrobenzenes | Thiolates are potent nucleophiles for SNAr reactions. |
The regioselectivity and rate of SNAr reactions are dictated by the electronic effects of the substituents on the aromatic ring. For nucleophilic aromatic substitution to occur, the ring's electron density must be significantly reduced. libretexts.org
The nitro (NO₂) group is a powerful electron-withdrawing group through both resonance and inductive effects. When positioned ortho or para to a leaving group, the nitro group can effectively stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through delocalization. libretexts.orgopenstax.org In the case of this compound, the nitro group is para to the chloro leaving group, providing substantial activation for nucleophilic attack at the carbon atom bearing the chlorine. stackexchange.comechemi.com This stabilization is crucial for the reaction to proceed. libretexts.org
Nucleophilic displacement on this compound proceeds via a well-established two-step addition-elimination mechanism. openstax.org This pathway is distinct from the Sₙ1 and Sₙ2 reactions observed in aliphatic chemistry. libretexts.org
Addition of the Nucleophile: The reaction is initiated by the attack of a nucleophile on the carbon atom bonded to the chlorine. This is typically the rate-determining step. This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.org The aromaticity of the ring is temporarily broken in this intermediate. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group. This delocalization is what stabilizes the intermediate and allows the reaction to proceed. libretexts.orglibretexts.org
Elimination of the Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻). The leaving group departs with the pair of electrons from the carbon-chlorine bond, yielding the final substitution product. openstax.org
Recent studies on similar systems suggest that the mechanism can exist on a continuum, and in some cases may be a concerted process rather than a strictly stepwise one, depending on the specific nucleophile and reaction conditions. nih.gov However, for most common nucleophiles, the addition-elimination pathway is the accepted model.
Reduction Reactions of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates.
The conversion of this compound to 2-chloro-4-(difluoromethoxy)aniline (B1455856) requires a selective reduction of the nitro group without affecting the chloro or difluoromethoxy substituents. A primary concern during this reduction is preventing hydrodehalogenation, the undesired cleavage of the carbon-chlorine bond. google.com
Several methods are available for the chemoselective reduction of aromatic nitro groups. scispace.com The use of metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid, provides a mild and effective means to reduce the nitro group while preserving the aryl halide. commonorganicchemistry.com These methods are often preferred when sensitive functional groups are present. Another approach involves the use of sodium sulfide (Na₂S), which can selectively reduce one nitro group in the presence of others and is generally compatible with aryl halides. commonorganicchemistry.com
| Reagent System | Typical Conditions | Selectivity Notes |
|---|---|---|
| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent, heat | Generally does not reduce aryl chlorides. commonorganicchemistry.com |
| SnCl₂ / HCl | Alcoholic solvent, room temperature or heat | Mild conditions, good for preserving reducible groups. scispace.comcommonorganicchemistry.com |
| Catalytic Hydrogenation (see 3.2.2) | H₂ gas, catalyst, solvent | Catalyst choice is critical to avoid dehalogenation. google.comcommonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) with Catalyst | Requires a catalyst like Ni(PPh₃)₄ to reduce nitro groups. jsynthchem.com | Sodium borohydride alone does not reduce nitro groups. jsynthchem.com |
Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. google.com The process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.
The choice of catalyst is paramount for the successful reduction of this compound. While palladium on carbon (Pd/C) is a highly effective catalyst for nitro reduction, it can also readily catalyze the hydrodehalogenation of aryl chlorides. commonorganicchemistry.com Therefore, alternative catalysts are often preferred. Raney Nickel is a common choice for reducing nitro groups on halogenated aromatic rings because it is less prone to causing dehalogenation. commonorganicchemistry.com
Catalyst design can also involve modifying the reaction environment to suppress side reactions. For instance, conducting the hydrogenation in an acidic catalytic medium can inhibit the dehalogenation of fluorinated and chlorinated nitrobenzenes. google.com The synthesis of 4-(chlorodifluoromethoxy)aniline, a related compound, has been achieved via catalytic hydrogenation, demonstrating the industrial applicability of this method. google.com
Reductive Coupling Pathways (e.g., to Azoxy or Azo Compounds)
The reduction of the nitro group in this compound offers a pathway to various nitrogen-containing functional groups, including amines, azoxy compounds, and azo compounds. The final product is highly dependent on the reducing agent and the reaction conditions. Reductive coupling to form azoxy and azo compounds typically involves partial reduction and subsequent condensation of intermediate species.
Under mild reducing conditions, nitroarenes can be converted to azoxybenzenes. This transformation is believed to proceed through the formation of a nitrosobenzene and a hydroxylamine derivative, which then condense. For this compound, this would involve the following intermediates: 2-chloro-4-(difluoromethoxy)-1-nitrosobenzene and N-(2-chloro-4-(difluoromethoxy)phenyl)hydroxylamine.
More vigorous reduction conditions can lead to the formation of the corresponding azo compound, 2,2'-dichloro-4,4'-bis(difluoromethoxy)azobenzene. This is often achieved by the reduction of the azoxy compound or by the direct coupling of the nitroso intermediate. A variety of reducing systems have been employed for the synthesis of symmetrical azo compounds from nitroaromatics, such as nanosized iron powder or lead in the presence of a hydrogen donor. researchgate.net Over-reduction to the corresponding aniline (B41778) or hydrazobenzene can be a competing side reaction if the conditions are not carefully controlled.
The general pathway can be summarized as:
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-N=N(O)-Ar → Ar-N=N-Ar → Ar-NH-NH-Ar → Ar-NH₂
The specific conditions required to selectively form the azoxy or azo derivative of this compound would require empirical optimization.
Table 1: Potential Products from Reductive Coupling of this compound
| Product Name | Chemical Structure | Typical Reducing Conditions |
| 2,2'-dichloro-4,4'-bis(difluoromethoxy)azoxybenzene | Ar-N=N(O)-Ar | Mild reducing agents (e.g., NaAsO₂, glucose in base) |
| 2,2'-dichloro-4,4'-bis(difluoromethoxy)azobenzene | Ar-N=N-Ar | Stronger reducing agents (e.g., LiAlH₄, Zn/NaOH, Fe) |
*Where Ar = 2-chloro-4-(difluoromethoxy)phenyl
Electrophilic Aromatic Substitution (EAS) Reactions (if applicable)
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the reactivity of this compound towards EAS is significantly diminished due to the presence of three electron-withdrawing or deactivating substituents on the benzene (B151609) ring.
The directing effects of the substituents are as follows:
Nitro group (-NO₂): Strongly deactivating and a meta-director.
Chloro group (-Cl): Deactivating but an ortho, para-director.
Difluoromethoxy group (-OCF₂H): Deactivating due to the inductive effect of the fluorine atoms, but the oxygen lone pairs confer ortho, para-directing character.
The combined effect of these groups makes the aromatic ring highly electron-deficient and thus, very unreactive towards electrophiles. Any potential EAS reaction would require harsh conditions, such as high temperatures and the use of strong superacids.
Table 2: Influence of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence |
| -NO₂ | 1 | Strongly Deactivating (-I, -M) | Meta (to C3, C5) |
| -Cl | 2 | Deactivating (-I, +M) | Ortho, Para (to C6) |
| -OCF₂H | 4 | Deactivating (-I, +M) | Ortho, Para (to C3, C5) |
Transformations Involving the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is known for its high stability, which is a primary reason for its incorporation into pharmacologically active molecules and agrochemicals. nih.gov Its stability is comparable to the trifluoromethoxy (-OCF₃) group and significantly greater than a standard methoxy (B1213986) (-OCH₃) group, particularly concerning metabolic degradation. nih.gov
The stability of the -OCF₂H group can be attributed to the high strength of the carbon-fluorine bonds. rsc.org It is generally resistant to cleavage under a wide range of synthetic conditions.
Acidic Conditions: The difluoromethoxy group is generally stable in the presence of strong acids, a property that distinguishes it from acetals and ketals which readily hydrolyze. rsc.org
Basic Conditions: It is also robust under many basic conditions. However, extremely strong bases at high temperatures could potentially lead to decomposition.
Oxidative/Reductive Conditions: The group is stable under common oxidative and reductive conditions used in organic synthesis, such as those employed for the transformation of other functional groups on the aromatic ring (e.g., reduction of the nitro group).
This high degree of stability makes the difluoromethoxy group a reliable structural component during multi-step synthetic sequences.
Table 3: General Stability of the Difluoromethoxy Group
| Reaction Condition | Stability | Notes |
| Strong Acids (e.g., H₂SO₄) | High | Generally stable to acidic hydrolysis. rsc.org |
| Strong Bases (e.g., NaOH) | High | Stable under typical basic conditions. |
| Catalytic Hydrogenation | High | Stable during reduction of other functional groups. |
| Common Oxidants (e.g., KMnO₄) | High | Resistant to oxidation. |
Functional group interconversion refers to the transformation of one functional group into another. ub.edu While the difluoromethoxy group is highly stable, its synthesis represents a key functional group interconversion, typically from a hydroxyl group.
The direct conversion of the -OCF₂H group into other functionalities is synthetically challenging and not commonly reported due to the inertness of the C-F bonds. Conversely, the introduction of the -OCF₂H group onto an aromatic ring is a well-established transformation. This is usually achieved by the difluoromethylation of a corresponding phenol. Common reagents for this purpose include chlorodifluoromethane (B1668795) (Freon 22) under basic conditions or, more recently, reagents like diethyl (bromodifluoromethyl)phosphonate. nih.govnih.gov
For instance, the synthesis of this compound would likely involve the difluoromethylation of 2-chloro-4-hydroxy-1-nitrobenzene. This transformation is a critical step in the synthesis of many complex molecules containing this moiety.
Advanced Mechanistic Studies and Kinetic Investigations
Detailed mechanistic studies on reactions involving this compound are not extensively documented in publicly available literature. However, standard methods of physical organic chemistry, such as reaction rate determinations and the study of kinetic isotope effects (KIE), could be applied to elucidate reaction mechanisms.
Reaction Rate Determination: The rate of a reaction involving this substrate, for example, a nucleophilic aromatic substitution (SₙAr) at the chlorine-bearing carbon, could be monitored by techniques such as UV-Vis spectroscopy or HPLC. Determining the reaction order with respect to each reactant would provide insight into the rate-determining step of the mechanism. For an SₙAr reaction, the rate is typically expected to be first order in both the aryl halide and the nucleophile.
Kinetic Isotope Effects (KIE): The KIE is the change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C). wikipedia.org It is a powerful tool for probing the transition state of the rate-determining step. libretexts.org
For example, in a hypothetical SₙAr reaction where the C-Cl bond is cleaved in the rate-determining step, a primary KIE would be expected if ¹³C were substituted at the C2 position. A secondary KIE might be observed if deuterium were substituted for hydrogen in the difluoromethoxy group, which could provide information about changes in hybridization or steric environment at the transition state.
Table 4: Hypothetical Kinetic Isotope Effects for a Reaction at the C-Cl Bond
| Isotopic Substitution | Type of KIE | Expected k_light / k_heavy | Mechanistic Implication |
| ¹²C / ¹³C at C2 | Primary | > 1 (Normal) | C-Cl bond breaking is involved in the rate-determining step. |
| ¹H / ²H in -OCF₂H | Secondary | ~ 1 | The -OCF₂H group is not directly involved in bond breaking/formation at the transition state. |
Role of Charge-Transfer Intermediates in Aromatic Substitution
In the study of nucleophilic aromatic substitution (SNAr) reactions, particularly with highly electron-deficient aromatic substrates, the potential involvement of charge-transfer (CT) intermediates has been a subject of considerable theoretical and experimental interest. For a substrate such as this compound, the strong electron-withdrawing nature of both the nitro (-NO2) and difluoromethoxy (-OCHF2) groups significantly lowers the electron density of the aromatic ring, making it a potent electron acceptor. This property facilitates the initial interaction with a nucleophile, which acts as an electron donor, potentially leading to the formation of a charge-transfer complex prior to the formation of the classical Meisenheimer intermediate.
The formation of a charge-transfer complex involves a partial or complete transfer of an electron from the highest occupied molecular orbital (HOMO) of the donor (nucleophile) to the lowest unoccupied molecular orbital (LUMO) of the acceptor [this compound]. This non-covalent association is an intermediate step along the reaction pathway that precedes the formation of the covalent σ-complex (Meisenheimer intermediate).
While direct spectroscopic evidence for charge-transfer intermediates in the reactions of this compound is not extensively documented in publicly available literature, the principles derived from studies of analogous nitroaromatic compounds provide a framework for understanding their potential role. For instance, polynitrated aromatic compounds are well-known to form stable charge-transfer complexes with a variety of electron donors. These complexes often exhibit distinct coloration, which is a hallmark of the charge-transfer phenomenon.
The stability and electronic characteristics of such a charge-transfer intermediate would be influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the specific substitution pattern on the aromatic ring. A more potent electron-donating nucleophile would be expected to form a more stable charge-transfer complex.
The table below outlines the conceptual relationship between nucleophile properties and the potential characteristics of the corresponding charge-transfer complex with this compound.
| Nucleophile Type | Relative HOMO Energy | Expected Stability of CT Complex | Potential Impact on Reaction Rate |
| Strong Electron Donor | High | Higher | May facilitate faster formation of the subsequent Meisenheimer intermediate |
| Weak Electron Donor | Low | Lower | May result in a less significant role of the CT complex in the overall reaction kinetics |
Application in Advanced Organic Synthesis As a Building Block
Precursor for the Derivatization of Novel Organic Frameworks
While direct reports detailing the incorporation of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) are specialized, the inherent reactivity of the molecule makes it an ideal candidate for constructing the necessary organic linkers or struts for such materials. The functional handles it possesses allow for systematic modification and assembly into larger, porous structures.
The chloro group at the 2-position of the benzene (B151609) ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the 1-position. openstax.orglibretexts.org This activation facilitates the displacement of the chloride ion by a variety of nucleophiles, allowing for the introduction of diverse side chains. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. openstax.org
This reactivity is a cornerstone for building more complex molecules. Nucleophiles such as amines, alkoxides, and thiolates can be used to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This substitution is a key step in creating functionalized linkers for organic frameworks. nih.gov For instance, reaction with a diamine could create a bridging ligand, while reaction with a phenol-containing molecule could introduce bulkier side groups.
Table 1: Examples of Chloro Group Substitution Reactions
| Nucleophile (Nu) | Reagent Example | Resulting Functional Group |
|---|---|---|
| Amine | Aniline (B41778), Piperidine | Secondary or Tertiary Amine |
| Alkoxide | Sodium Methoxide (B1231860) | Methoxy (B1213986) Ether |
| Thiolate | Sodium Thiophenoxide | Thioether |
| Hydroxide (B78521) | Sodium Hydroxide | Phenol (B47542) |
The nitro group is a versatile functional group primarily because it can be reliably reduced to a primary amine (aniline). wikipedia.org This transformation is fundamental in organic synthesis and can be achieved using a variety of reagents. commonorganicchemistry.comscispace.com The resulting aniline derivative, 2-chloro-4-(difluoromethoxy)aniline (B1455856), is a key intermediate for numerous subsequent reactions.
Common methods for this reduction include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. commonorganicchemistry.comscispace.com The choice of reagent can be critical to avoid unwanted side reactions, such as the reduction of the chloro group (dehalogenation), which can be a concern with catalytic hydrogenation. commonorganicchemistry.com
The newly formed amino group is a powerful nucleophile and a versatile synthetic handle. It can readily participate in amide bond formation, diazotization reactions, or the synthesis of various heterocyclic systems, making it an essential functional group for creating the complex organic linkers required for novel frameworks. beilstein-journals.org
Table 2: Common Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages |
|---|---|---|
| H₂/Pd/C | Hydrogen gas, catalyst | High efficiency, clean reaction |
| Sn/HCl | Concentrated acid | Standard laboratory method |
| Fe/HCl or Fe/NH₄Cl | Acidic or neutral conditions | Milder, often used industrially |
| SnCl₂ | Acidic solution | Mild, good for sensitive substrates |
| Sodium Hydrosulfite | Aqueous solution | Useful for selective reductions |
Synthesis of Complex Molecular Architectures Bearing Difluoromethoxy Moieties
The difluoromethoxy group is an increasingly important substituent in medicinal and materials chemistry due to its unique electronic properties and its ability to act as a bioisostere. researchgate.net this compound serves as a readily available starting material for incorporating this valuable moiety into larger, more intricate molecular structures.
The functional groups of this compound and its derivatives are ideal for constructing fused ring systems. Following the reduction of the nitro group to an amine, the resulting 2-chloro-4-(difluoromethoxy)aniline can be used as a precursor for a variety of heterocyclic compounds. nih.gove-bookshelf.de For example, condensation reactions with 1,3-dicarbonyl compounds can lead to the formation of quinolines, while reactions with orthoesters could yield benzimidazoles. These heterocyclic cores are prevalent in pharmaceuticals and functional materials.
Furthermore, the aromatic ring itself can participate in cycloaddition reactions to build polycyclic frameworks. The strategic functionalization of the molecule through the substitution of the chloro group or modification of the amino group can generate dienes or dienophiles suitable for Diels-Alder reactions, leading to the synthesis of complex, multi-ring systems.
While this compound is a product of aromatic fluorination, it is also a starting point for more complex fluorinated structures. The general synthesis of fluorinated aromatics often involves methods like halogen exchange (Halex) fluorination, where a chloro- or bromo-substituted precursor is treated with a fluoride (B91410) source like potassium fluoride. researchgate.net Another common approach is direct fluorination, though this can be less selective.
The difluoromethoxy group itself is typically introduced by the reaction of a phenol with a source of difluorocarbene, such as chlorodifluoromethane (B1668795). By providing a stable, pre-functionalized fluorinated aromatic ring, this compound allows chemists to bypass these initial, often harsh, fluorination steps and focus on building molecular complexity through the reactions of its other functional groups.
Synthetic Routes to Bioisosteric Analogues and Fluorinated Probes
In medicinal chemistry, the strategic replacement of one functional group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing drug candidates. princeton.edu The difluoromethoxy group (OCF₂H) is recognized as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and methoxy (-OCH₃) groups. researchgate.netacs.orgnih.gov
The OCF₂H group can act as a lipophilic hydrogen bond donor and often enhances metabolic stability and modulates cell membrane permeability compared to its non-fluorinated counterparts. acs.orgsemanticscholar.org this compound provides a key scaffold for synthesizing series of compounds where this bioisosteric replacement can be studied. For example, the chloro and nitro groups can be elaborated into a pharmacologically active core, while the difluoromethoxy group is maintained to improve pharmacokinetic properties.
This compound is also a valuable precursor for creating fluorinated probes for bioimaging or mechanistic studies. nih.govresearchgate.net The fluorine atoms can be used for ¹⁹F NMR or MRI applications, allowing researchers to track the molecule's distribution and interactions within biological systems.
Table 3: Bioisosteric Comparison of the Difluoromethoxy Group
| Property | Hydroxyl (-OH) | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) |
|---|---|---|---|
| Hydrogen Bond | Donor & Acceptor | Acceptor | Weak Donor & Acceptor |
| Lipophilicity (logP) | Low | Moderate | High |
| Metabolic Stability | Prone to oxidation | Prone to O-dealkylation | Generally more stable |
| Acidity (pKa of C-H) | N/A | ~48 | ~25-28 |
Role of the Difluoromethoxy Group as a Bioisostere
In medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance their pharmacological properties. The difluoromethoxy group (-OCHF₂) has emerged as a significant bioisostere for hydroxyl (-OH) and thiol (-SH) groups. A bioisostere is a chemical substituent that can replace another group in a molecule without significantly altering its biological activity, but potentially improving its physicochemical or pharmacokinetic properties.
The difluoromethoxy group is considered a "lipophilic hydrogen bond donor". While it increases lipophilicity compared to a hydroxyl group, it is less lipophilic than the more commonly used trifluoromethyl (-CF₃) group. This modulation of lipophilicity can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
A key feature of the difluoromethoxy group is its ability to act as a hydrogen bond donor. The hydrogen atom of the -OCHF₂ group is sufficiently acidic to participate in hydrogen bonding interactions with biological targets such as proteins and enzymes. This mimics the hydrogen-bonding capability of hydroxyl and thiol groups, which are often critical for molecular recognition and binding affinity. Studies have shown that the hydrogen bond donating strength of the difluoromethyl group is comparable to that of thiophenols and anilines.
| Functional Group | Hydrogen Bond Donating Ability | Lipophilicity (cLogP) Contribution | Metabolic Stability |
|---|---|---|---|
| -OH (Hydroxyl) | Strong | Low | Susceptible to oxidation and conjugation |
| -SH (Thiol) | Moderate | Moderate | Susceptible to oxidation |
| -OCHF₂ (Difluoromethoxy) | Moderate | High | Generally high |
Development of Compounds with Specific Structural Features
The strategic placement of the chloro, nitro, and difluoromethoxy groups on the benzene ring of this compound allows for the systematic development of compounds with specific and diverse structural features. The reactivity of this building block can be harnessed to synthesize a variety of complex organic molecules.
A primary synthetic transformation involves the nucleophilic aromatic substitution of the chloride at the C-2 position. Due to the activating effect of the para-nitro group, this reaction proceeds efficiently with a wide range of nucleophiles. For instance, reaction with primary or secondary amines leads to the formation of N-substituted-4-(difluoromethoxy)-2-nitroanilines. These intermediates are valuable precursors for a variety of pharmaceuticals and agrochemicals.
Reaction with Amines: > this compound + R¹R²NH → N-(R¹,R²)-2-nitro-4-(difluoromethoxy)aniline + HCl
Following the introduction of a desired substituent at the C-2 position, the nitro group at C-1 can be selectively reduced to an amine. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting 2-substituted-4-(difluoromethoxy)aniline is a versatile intermediate. The newly formed amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic systems, such as quinolines, quinoxalines, or benzodiazepines, which are common scaffolds in medicinal chemistry.
Reduction of the Nitro Group: > N-(R¹,R²)-2-nitro-4-(difluoromethoxy)aniline + [H] → N¹,N¹-(R¹,R²)-4-(difluoromethoxy)benzene-1,2-diamine
Furthermore, the chloro group can be displaced by oxygen or sulfur nucleophiles to generate substituted phenyl ethers and thioethers, respectively. These moieties are also prevalent in biologically active molecules. The sequential nature of these reactions allows for a high degree of control over the final structure of the target molecule.
The versatility of this compound as a building block is evident in its potential to generate libraries of compounds for high-throughput screening in drug discovery programs. By varying the nucleophile used in the initial SNAr step and the subsequent modifications of the resulting aniline, a vast chemical space can be explored to identify compounds with desired biological activities.
| Reaction Type | Reagents | Intermediate Product | Potential Final Product Scaffolds |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Amines (RNH₂), Alcohols (ROH), Thiols (RSH) | Substituted 2-nitro-4-(difluoromethoxy)benzenes | Substituted anilines, phenyl ethers, phenyl thioethers |
| Nitro Group Reduction | H₂/Pd/C, Fe/HCl, SnCl₂ | Substituted 4-(difluoromethoxy)anilines | Benzimidazoles, Quinolines, Amides |
Spectroscopic and Advanced Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For organic molecules like 2-chloro-4-(difluoromethoxy)-1-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR are particularly crucial for unambiguous structural elucidation. While specific experimental spectra for this compound are not widely published, its predicted NMR characteristics can be inferred from its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum is expected to provide key information about the hydrogen atoms in the molecule. There are four distinct proton environments in this compound: three on the aromatic ring and one in the difluoromethoxy group.
The proton of the -OCF₂H group is anticipated to appear as a triplet in the range of δ 6.5-7.0 ppm, a result of coupling to the two adjacent fluorine atoms, with a large coupling constant (²JH-F) typically around 70-75 Hz.
The three aromatic protons would appear further downfield, likely between δ 7.5 and 8.5 ppm. Their specific chemical shifts and splitting patterns (doublets and doublets of doublets) would be dictated by their position relative to the electron-withdrawing nitro and chloro groups and the difluoromethoxy group.
¹³C NMR: The ¹³C NMR spectrum would account for all seven carbon atoms in the structure.
The carbon of the difluoromethoxy group (-OCF₂H) is expected to show a distinct triplet signal due to one-bond coupling with the two fluorine atoms (¹JC-F). Its chemical shift would likely be in the range of δ 110-120 ppm.
The six aromatic carbons would produce six separate signals in the typical aromatic region (δ 115-150 ppm). The carbons directly bonded to the electronegative substituents (Cl, O, NO₂) would have their chemical shifts significantly influenced. oregonstate.edu For instance, the carbon bearing the nitro group (C1) and the carbon bearing the chloro group (C2) are expected to be significantly deshielded.
¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization tool. The spectrum is expected to show a single signal for the two chemically equivalent fluorine atoms of the difluoromethoxy group. This signal would appear as a doublet due to coupling with the single proton of the same group (²JF-H), corroborating the information from the ¹H NMR spectrum.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| ¹H (-OCF₂H) | 6.5 - 7.0 | Triplet (t) | Large H-F coupling constant (~70-75 Hz) |
| ¹H (Aromatic) | 7.5 - 8.5 | Multiplets (m) | Three distinct signals for the three aromatic protons |
| ¹³C (-OCF₂H) | 110 - 120 | Triplet (t) | Large one-bond C-F coupling |
| ¹³C (Aromatic) | 115 - 150 | Singlets (s) | Six distinct signals expected |
| ¹⁹F (-OCF₂H) | (Not Predicted) | Doublet (d) | Coupling to the single proton on the methoxy (B1213986) carbon |
To definitively assign the predicted NMR signals and confirm the molecule's constitution, two-dimensional (2D) NMR experiments are employed. wikipedia.org These techniques correlate signals from different nuclei, revealing their connectivity through chemical bonds.
COSY (Correlation Spectroscopy): This homonuclear experiment would establish the connectivity between adjacent aromatic protons by showing cross-peaks between their signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.org It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the -OCF₂H proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. It would be instrumental in confirming the substitution pattern on the benzene (B151609) ring by showing correlations between, for example, the aromatic protons and the carbons bonded to the chloro, nitro, and difluoromethoxy groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, the molecular formula is C₇H₄ClF₂NO₃. HRMS would be used to confirm this composition by matching the experimentally measured mass with the calculated theoretical exact mass. missouri.eduresearchgate.net The presence of chlorine would also be evident from the characteristic M+2 isotopic peak, where the peak for the ion containing the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ion with the ³⁵Cl isotope. docbrown.info
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄ClF₂NO₃ |
| Calculated Monoisotopic Mass | 222.9824 u |
| Average Molecular Weight | 223.56 g/mol |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can fragment into smaller, characteristic pieces. Analyzing these fragments provides a molecular fingerprint that helps to confirm the structure. wikipedia.org For this compound, predictable fragmentation pathways include:
Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro group (mass 46 u) to form a [M-46]⁺ ion.
Loss of Cl: Cleavage of the carbon-chlorine bond would result in a [M-35]⁺ or [M-37]⁺ ion.
Ether Fragmentation: The difluoromethoxy group can fragment through cleavage of the C-O bond or through alpha-cleavage adjacent to the oxygen. miamioh.edu Loss of the -CHF₂ radical (mass 51 u) is a plausible pathway.
Loss of small molecules: Elimination of neutral molecules like CO is also possible from the aromatic ring after initial fragmentation.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. vscht.cz
Nitro Group (NO₂): Strong, characteristic absorptions are expected for the asymmetric and symmetric stretching vibrations, typically appearing around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Difluoromethoxy Group (-OCF₂H): Strong absorptions due to C-F stretching are expected in the 1100-1200 cm⁻¹ region. The C-O-C (aryl ether) stretch would also appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) ranges. libretexts.orgopenstax.org
Aromatic Ring: C=C stretching vibrations within the benzene ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.
C-Cl Bond: The C-Cl stretching vibration is expected in the fingerprint region, typically around 700-850 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | > 3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Aryl Ether (C-O) | Asymmetric Stretch | 1200 - 1275 |
| Fluoroalkane (C-F) | Stretch | 1100 - 1200 |
| Aryl Chloride (C-Cl) | Stretch | 700 - 850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. The spectrum is primarily dictated by the presence of chromophores. In this compound, the nitro-substituted benzene ring acts as the main chromophore. Nitrobenzene (B124822) itself typically shows a strong absorption band around 250-280 nm. nih.govresearchgate.net The presence of the chloro and difluoromethoxy substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum, depending on their electronic effects. A weaker n→π* transition associated with the nitro group might also be observable at longer wavelengths (>300 nm). nih.gov
Vibrational Analysis of Functional Groups
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present within the "this compound" molecule. labmanager.com These techniques probe the vibrational modes of molecular bonds, which absorb light at characteristic frequencies, generating a unique spectral fingerprint. labmanager.com
In the analysis of this compound, specific spectral regions are of interest. The nitro group (NO₂) exhibits strong, characteristic stretching vibrations. The aromatic ring gives rise to several bands, including C-H and C=C stretching and bending modes. The difluoromethoxy (-OCF₂H) group, along with the chloro (C-Cl) substituent, also produces distinct vibrational signals. By comparing the observed frequencies with established correlation tables and data from related structures, a detailed vibrational assignment can be made. materialsciencejournal.org
Interactive Table: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | FTIR, Raman |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | FTIR, Raman |
| Aromatic Ring | C-H Stretch | 3000 - 3100 | FTIR, Raman |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | FTIR, Raman |
| Difluoromethoxy | C-F Stretch | 1000 - 1200 | FTIR |
| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1275 | FTIR |
| Chloroalkane | C-Cl Stretch | 600 - 800 | FTIR |
Note: The exact positions of the peaks can be influenced by the electronic environment and physical state of the sample.
Electronic Transitions for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule, particularly those involving its primary chromophore: the nitro-substituted benzene ring. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region.
The electronic structure of "this compound" features π-orbitals from the aromatic ring and non-bonding (n) orbitals on the oxygen atoms of the nitro group. When the molecule absorbs UV-Vis light, electrons are promoted from lower-energy orbitals (like the Highest Occupied Molecular Orbital, HOMO) to higher-energy orbitals (like the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org Key transitions for this type of compound include π → π* and n → π* transitions. libretexts.org The π → π* transitions are typically high-energy and result in strong absorption bands, while the n → π* transitions are lower in energy and intensity. The position of the maximum absorbance (λ_max) provides critical information for characterizing the conjugated π-electron system. libretexts.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) for Compound Purity
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like "this compound". A typical approach involves reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com
The compound is dissolved in a suitable solvent and injected into the HPLC system. As it passes through the column, it separates from impurities based on differences in polarity and interaction with the stationary phase. A detector, commonly a UV-Vis detector set to a wavelength where the compound strongly absorbs, measures the concentration of the compound as it elutes from the column. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. lgcstandards.com
Interactive Table: Representative HPLC Parameters for Analysis
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detector | UV-Vis at ~275 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is ideally suited for the analysis of volatile and semi-volatile compounds that may be present as impurities or byproducts in the synthesis of "this compound". frontiersin.org In this technique, the sample is injected into a heated port, where it vaporizes. An inert carrier gas (like helium) sweeps the vaporized components onto a long, thin capillary column. researchgate.net
Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into a predictable pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for the definitive identification of each volatile component.
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis in Research
For the detection and quantification of "this compound" at trace levels, especially in complex matrices such as environmental or biological samples, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are utilized. researchgate.netmdpi.com This method combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rsc.org
After separation via LC, the analyte enters the mass spectrometer, where a specific parent ion corresponding to the molecule's mass is selected. This parent ion is then fragmented, and a specific daughter ion is monitored for detection. nih.gov This two-stage mass filtering process (MS/MS) drastically reduces background noise and chemical interference, enabling highly accurate quantification at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. researchgate.net
X-Ray Crystallography for Solid-State Structural Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid state. To perform this analysis, a high-quality single crystal of "this compound" is required.
The crystal is mounted in a diffractometer and bombarded with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the exact position of each atom. researchgate.net This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov Furthermore, it reveals information about the packing of molecules in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds or π-π stacking, which stabilize the crystal structure. nih.govresearchgate.net
Interactive Table: Illustrative Data from a Crystallographic Analysis
Note: The following data are representative of what would be obtained from an X-ray crystallography experiment, based on analyses of structurally similar compounds. researchgate.netnih.govnih.gov
| Parameter | Example Data | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/n | The symmetry elements within the unit cell. |
| a (Å) | ~13.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | ~3.7 | Length of the 'b' axis of the unit cell. |
| c (Å) | ~13.6 | Length of the 'c' axis of the unit cell. |
| β (°) | ~91.7 | Angle of the 'β' axis of the unit cell. |
| Dihedral Angle | ~6° | Angle between the nitro group and the phenyl ring. researchgate.net |
| Intermolecular Forces | C-H···O, π-π stacking | Non-covalent interactions holding the crystal together. researchgate.net |
Computational and Theoretical Chemistry Investigations
Electronic Structure Analysis and Molecular Orbital Calculations
The electronic properties of 2-chloro-4-(difluoromethoxy)-1-nitrobenzene are fundamentally governed by the interplay of its constituent functional groups: the electron-withdrawing nitro group and chlorine atom, and the difluoromethoxy group, which exhibits both inductive and resonance effects.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized geometry, bond lengths, bond angles, and electronic energy.
Based on studies of similar substituted nitrobenzenes, the following structural characteristics can be anticipated:
Benzene (B151609) Ring: The presence of multiple substituents would likely induce some distortion in the benzene ring from a perfect hexagonal geometry.
C-NO2 Bond: The nitro group, being a strong electron-withdrawing group, is expected to be coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from the adjacent chlorine atom might cause a slight out-of-plane torsion. researchgate.net
C-Cl Bond: The carbon-chlorine bond length would be consistent with that of an aryl chloride.
C-O Bond (Difluoromethoxy group): The geometry of the difluoromethoxy group is of particular interest. Studies on analogous (trifluoromethoxy)benzene have shown that the -OCF3 group prefers a conformation where it is perpendicular to the plane of the phenyl ring. beilstein-journals.org A similar orthogonal or near-orthogonal orientation would be expected for the -OCHF2 group in the target molecule to minimize steric interactions.
Table 1: Predicted Ground State Properties from DFT (Analog-Based Estimation)
| Property | Predicted Value/Characteristic | Basis of Prediction |
|---|---|---|
| Optimized Geometry | Non-planar | Steric hindrance and electronic effects of substituents. |
| Dipole Moment | Significant | Due to the presence of highly electronegative F, O, N, and Cl atoms. |
| Nitro Group Orientation | Near-planar with benzene ring | Slight torsion possible due to steric hindrance from ortho-chloro group. |
| Difluoromethoxy Group Orientation | Orthogonal to benzene ring | Minimization of steric repulsion, based on studies of similar fluoroalkoxy groups. beilstein-journals.orgnih.gov |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the following characteristics of the frontier orbitals are expected:
HOMO: The HOMO is likely to be localized primarily on the benzene ring, with some contribution from the oxygen atom of the difluoromethoxy group. The presence of electron-withdrawing groups generally lowers the HOMO energy, making the molecule less susceptible to electrophilic attack.
LUMO: The LUMO is expected to be predominantly localized on the nitrobenzene (B124822) moiety, particularly on the nitro group and the carbon atoms ortho and para to it. The strong electron-withdrawing nature of the nitro group significantly lowers the LUMO energy, making the molecule a good electron acceptor and susceptible to nucleophilic attack. researchgate.netjournalajopacs.com
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Due to the presence of strong electron-withdrawing groups, this compound is expected to have a relatively small HOMO-LUMO gap compared to unsubstituted benzene, indicating its potential for reactivity. nih.govnih.gov
Table 2: Estimated Frontier Molecular Orbital Properties
| Orbital | Expected Localization | Implication for Reactivity |
|---|---|---|
| HOMO | Benzene ring and oxygen of -OCHF2 group | Moderate nucleophilicity. |
| LUMO | Nitrobenzene system (especially NO2 group) | High electrophilicity, susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively small | Indicates chemical reactivity. |
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and conformational preferences of this compound are influenced by the interplay of steric and electronic effects, including potential intramolecular interactions.
While there is no direct hydrogen bond donor in this compound, weak intramolecular interactions involving the hydrogen atom of the difluoromethoxy group and the oxygen atoms of the nitro group or the chlorine atom are conceivable. However, these C-H···O or C-H···Cl interactions are generally weak. The primary determinant of the conformation around the C-O bond is more likely steric hindrance and hyperconjugative effects rather than strong intramolecular hydrogen bonding. In related systems like ortho-nitrophenol, strong intramolecular hydrogen bonding is observed, but this requires a hydroxyl group directly adjacent to the nitro group.
The substituents on the benzene ring significantly influence the molecule's geometry and stability.
Nitro Group: The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution and directs incoming nucleophiles to the positions ortho and para to it. Its orientation relative to the ring is a balance between resonance stabilization (favoring planarity) and steric repulsion with the adjacent chlorine atom (favoring non-planarity). In a related molecule, 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the dihedral angle between the benzene ring and the nitro group is 16.2°. researchgate.netnih.govnih.gov A similar deviation from planarity might be expected here.
Chloro Group: The chlorine atom is an ortho, para-directing deactivator in electrophilic aromatic substitution. In the context of nucleophilic aromatic substitution, it can act as a leaving group.
Difluoromethoxy Group: This group has a dual electronic nature. The fluorine atoms are strongly electron-withdrawing via the inductive effect, while the oxygen atom can donate electron density to the ring through resonance. The rotational barrier around the aryl-O bond in alkoxybenzenes is influenced by these electronic effects and steric interactions with ortho substituents. clockss.orgresearchgate.net The difluoromethyl group is expected to increase the rotational barrier compared to a simple methoxy (B1213986) group. As mentioned, the preferred conformation is likely to have the C-H bond of the -OCHF2 group oriented away from the plane of the benzene ring. nih.gov
Prediction of Reaction Pathways and Transition States
Computational chemistry can be employed to predict the most likely reaction pathways and to characterize the transition states involved. For this compound, a key reaction pathway to consider is nucleophilic aromatic substitution (SNAr).
The nitro group strongly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. In this molecule, the chlorine atom is located at a position activated by the para-nitro group. Therefore, SNAr reactions where a nucleophile displaces the chloride ion are highly probable.
Computational studies on similar chloronitrobenzene derivatives can help in predicting the mechanism and energetics of such a reaction. The reaction would likely proceed through a two-step mechanism involving the formation of a resonance-stabilized Meisenheimer complex as an intermediate. DFT calculations can be used to locate the transition state for the formation of this intermediate, which is typically the rate-determining step. The activation energy barrier for this step can be calculated, providing a quantitative measure of the reaction rate.
Table 3: Predicted Reaction Pathways
| Reaction Type | Predicted Pathway | Key Features |
|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chloride by a nucleophile. | - Activated by the para-nitro group.
Energy Profiles for Nucleophilic and Reductive Transformations
The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack, and the potential for the reduction of the nitro group itself. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reactions, allowing for the determination of transition state geometries, activation energies, and reaction thermodynamics.
Table 1: Hypothetical Calculated Energy Profile for SNAr of this compound with a Generic Nucleophile (Nu-)
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Ar-Cl + Nu-) | 0.0 |
| 2 | Transition State 1 (TS1) | +15 to +25 |
| 3 | Meisenheimer Complex | +5 to +10 |
| 4 | Transition State 2 (TS2) | +18 to +28 |
| 5 | Products (Ar-Nu + Cl-) | -5 to -15 |
Note: These values are illustrative and would require specific DFT calculations for accurate determination.
Reductive Transformations: The nitro group of this compound is readily reduced to an amino group, a crucial transformation in the synthesis of many pharmaceuticals and fine chemicals. Computational studies can model the stepwise reduction process, which often proceeds through nitroso and hydroxylamine intermediates. The energy profile of this multi-step reaction can be calculated, identifying the rate-determining step and the influence of different reducing agents and catalysts. For instance, the reduction can be modeled in the presence of a hydrogen source and a metal catalyst surface.
Computational Modeling of Catalytic Processes
The industrial-scale reduction of nitroaromatics is almost exclusively carried out using catalytic hydrogenation. Computational modeling plays a vital role in understanding the mechanism of these heterogeneous catalytic processes at a molecular level.
Catalytic Hydrogenation: DFT calculations can be used to model the adsorption of this compound onto a catalyst surface, such as palladium, platinum, or nickel. These models can predict the preferred orientation of the molecule on the surface and the binding energies of the nitro group and the aromatic ring. The subsequent steps of hydrogen dissociation on the catalyst surface and the sequential transfer of hydrogen atoms to the nitro group can also be modeled to determine the reaction pathway with the lowest activation energy. While a detailed reaction mechanism for the catalytic hydrogenation of nitrobenzene to aniline (B41778) has been proposed based on DFT, specific studies on the difluoromethoxy-substituted compound are lacking. mdpi.com Such a study would investigate the influence of the difluoromethoxy and chloro substituents on the adsorption geometry and the energetics of the reduction process.
Table 2: Illustrative Parameters from a Computational Model of Catalytic Hydrogenation
| Parameter | Description | Hypothetical Value |
| Adsorption Energy (Eads) | Energy released upon adsorption of the reactant on the catalyst surface. | -20 to -40 kcal/mol |
| H2 Dissociation Barrier | Activation energy for the splitting of a hydrogen molecule on the surface. | 5 to 10 kcal/mol |
| Rate-Determining Step | The step in the reaction mechanism with the highest activation barrier. | Hydrogenation of the nitroso intermediate |
| Overall Reaction Enthalpy (ΔHrxn) | The net energy change for the conversion of reactants to products. | -120 to -140 kcal/mol |
Note: These values are based on general knowledge of nitrobenzene hydrogenation and would need to be calculated specifically for this compound.
Quantitative Structure-Reactivity Relationships (QSRR)
QSRR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models can then be used to predict the reactivity of new, unsynthesized compounds.
Deriving Predictive Models for Chemical Behavior
For a series of substituted nitrobenzenes, including this compound, a QSRR model could be developed to predict their reactivity in, for example, nucleophilic aromatic substitution reactions. This would involve a multi-step process:
Data Set Collection: A dataset of compounds with experimentally determined reaction rates would be compiled.
Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or thermodynamic (e.g., heat of formation).
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a selection of the calculated descriptors with the observed reactivity.
Model Validation: The predictive power of the QSRR model would be assessed using internal and external validation techniques.
For nitrobenzene derivatives, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSRR, have been used to model their toxicity. These studies often find that descriptors such as the logarithm of the octanol-water partition coefficient (logP), the energy of the lowest unoccupied molecular orbital (ELUMO), and various electronic parameters are significant in predicting biological activity. A similar approach could be applied to predict chemical reactivity.
Table 3: Key Molecular Descriptors for QSRR Modeling of Substituted Nitrobenzenes
| Descriptor Class | Example Descriptors | Relevance to Reactivity |
| Electronic | EHOMO, ELUMO, Dipole Moment, Atomic Charges | Govern interactions with nucleophiles/electrophiles and influence reaction mechanisms. |
| Steric | Molecular Volume, Surface Area, Ovality | Affect the accessibility of the reaction center to reagents. |
| Topological | Connectivity Indices, Wiener Index | Describe the branching and overall shape of the molecule. |
| Thermodynamic | Heat of Formation, Gibbs Free Energy | Relate to the stability of reactants, intermediates, and products. |
By developing a robust QSRR model, the reactivity of this compound in various chemical transformations could be predicted with a reasonable degree of accuracy, thereby guiding experimental efforts.
Future Research Directions and Emerging Applications in Chemical Science
Exploration of Novel Reactivity Modalities for 2-chloro-4-(difluoromethoxy)-1-nitrobenzene
The reactivity of this compound is governed by the electron-withdrawing nature of the nitro and difluoromethoxy groups, which activates the aromatic ring towards nucleophilic attack, and the presence of three distinct functional groups that can potentially undergo transformations.
Future research is expected to uncover uncharted reaction pathways for this compound. A key area of exploration lies in nucleophilic aromatic substitution (SNAr) reactions. While the chlorine atom is a conventional leaving group, studies on analogous compounds suggest that the difluoromethoxy group could also act as a leaving group under certain conditions, a phenomenon that warrants further investigation with this specific molecule. nuph.edu.uaresearchgate.net The relative reactivity of the chloro and difluoromethoxy groups towards various nucleophiles at different positions on the aromatic ring presents an intriguing area for mechanistic and synthetic studies. nuph.edu.uaresearchgate.net
Furthermore, the vicarious nucleophilic substitution (VNS) of hydrogen on the nitroaromatic ring is another promising avenue. organic-chemistry.org This would allow for the introduction of a variety of substituents at the positions activated by the nitro group, leading to a diverse range of novel derivatives with potentially interesting properties. The selective reduction of the nitro group to an amino group is a well-established transformation, but exploring partial reductions to hydroxylamino or azoxy functionalities, especially under electrochemical or photochemical conditions, could yield valuable intermediates.
The functional groups of this compound can also be exploited for their catalytic potential. The nitro group, upon reduction to an amino group, can serve as a directing group or a ligand for metal catalysts in various cross-coupling reactions. The difluoromethoxy group, with its unique electronic properties, could influence the catalytic activity of adjacent functional groups or metal centers coordinated to the molecule. Research into the catalytic applications of metal complexes derived from this compound could lead to the development of novel catalysts for organic synthesis.
Integration into Flow Chemistry and Microreactor Systems
The synthesis and subsequent transformations of this compound are well-suited for integration into flow chemistry and microreactor systems. Nitration reactions, which are often highly exothermic and can lead to safety concerns in batch processes, can be performed with enhanced safety and control in microreactors. nih.govewadirect.comresearchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time offered by microreactors can lead to improved yields and selectivities, minimizing the formation of unwanted byproducts. nih.govresearchgate.net
Flow chemistry also enables the safe handling of hazardous reagents and intermediates. acs.org The on-demand generation and immediate consumption of reactive species in a continuous flow setup can mitigate the risks associated with their accumulation in batch reactors. nih.gov For instance, multi-step sequences involving nitration, nucleophilic substitution, and reduction could be telescoped into a single continuous process, significantly improving efficiency and reducing waste. vapourtec.com
Sustainable Synthesis Approaches and Process Intensification
Future research will undoubtedly focus on developing more sustainable and intensified processes for the synthesis of this compound. This includes the exploration of greener solvents, such as water or supercritical carbon dioxide, to replace traditional volatile organic compounds. ijnc.irresearchgate.net The use of enzymatic or biocatalytic methods for the synthesis of fluorinated and nitrated compounds is another promising avenue for green chemistry. nih.govnih.gov
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it For the synthesis of this compound, this could involve the use of microwave-assisted synthesis to accelerate reaction rates and improve energy efficiency. ijnc.ir Furthermore, the transition from batch to continuous manufacturing using microreactors is a key aspect of process intensification, offering benefits in terms of safety, efficiency, and scalability. cetjournal.itresearchgate.net
Development of Advanced Analytical Probes Utilizing the Compound's Structure
The unique electronic and photophysical properties that can be engineered into derivatives of this compound make it a promising scaffold for the development of advanced analytical probes. The presence of the nitro group, a known fluorescence quencher, suggests that this compound could be used as a basis for "turn-on" fluorescent probes for the detection of specific analytes. researchgate.netmdpi.com For example, a probe could be designed where the nitro group is chemically transformed upon interaction with the target analyte, leading to a restoration of fluorescence.
Furthermore, the difluoromethoxy group can influence the photophysical properties of a fluorophore and can also serve as a recognition site for specific analytes. The development of fluorescent probes based on this scaffold for the detection of nitroaromatic compounds, fluoride (B91410) ions, or other environmentally and biologically relevant species is a fertile area for future research. nih.govrsc.org
Role in Advanced Materials Development (e.g., fluorinated polymers, electronic materials)
The incorporation of fluorine atoms into organic materials can impart unique and desirable properties, such as enhanced thermal and oxidative stability, and modified electronic characteristics. rsc.org this compound, as a fluorinated building block, has significant potential in the development of advanced materials.
In the field of fluorinated polymers, this compound could serve as a monomer or a precursor to monomers for the synthesis of polymers with tailored properties. researchgate.net The difluoromethoxy group can enhance the polymer's chemical resistance, thermal stability, and optical properties.
Furthermore, the electron-accepting nature of the nitroaromatic system, combined with the effects of fluorine substitution, makes this compound a promising candidate for the synthesis of organic electronic materials. rsc.org Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. nih.gov The ability to tune the electronic properties through chemical modification of the functional groups makes this a versatile platform for the design of new materials for electronic applications.
Design of Next-Generation Fluorinated Building Blocks based on its Structure
The true potential of "this compound" lies in its utility as a versatile starting material for the creation of a diverse array of more complex fluorinated building blocks. The strategic positioning of its three distinct functional groups—chloro, difluoromethoxy, and nitro—on the benzene (B151609) ring allows for a variety of selective chemical transformations. This enables chemists to generate a library of novel compounds with tailored properties for specific applications in drug discovery and materials science.
The difluoromethoxy (-OCF2H) group is of particular significance. In medicinal chemistry, this moiety is increasingly recognized as a valuable substituent for enhancing the pharmacological profile of drug candidates. nih.gov It is considered a bioisostere of hydroxyl, thiol, and amine functionalities and can act as a lipophilic hydrogen bond donor. alfa-chemistry.comacs.orgsemanticscholar.org The introduction of the -OCF2H group can lead to improved metabolic stability, enhanced membrane permeability, and better binding affinity to biological targets. alfa-chemistry.com Therefore, retaining this group while modifying other parts of the molecule is a key strategy in the design of new fluorinated building blocks.
The presence of the nitro and chloro groups provides convenient handles for a range of chemical modifications. Nitroaromatic compounds are well-established as versatile intermediates in organic synthesis. researchgate.netnih.govnih.govfrontiersin.org The nitro group can be readily reduced to an amine, a fundamental functional group for the construction of a vast number of organic molecules, including amides, sulfonamides, and heterocycles. This transformation of "this compound" would yield 2-chloro-4-(difluoromethoxy)aniline (B1455856), a valuable building block in its own right, ready for further elaboration.
Furthermore, the chloro substituent on the aromatic ring is susceptible to nucleophilic aromatic substitution, a powerful reaction for introducing a wide variety of functional groups. researchgate.net The electron-withdrawing nature of the adjacent nitro group and the difluoromethoxy group facilitates this type of reaction. This allows for the displacement of the chlorine atom with nucleophiles such as amines, alcohols, thiols, and cyanide, thereby generating a diverse set of derivatives.
The combination of these reactive sites allows for a modular approach to the design of new building blocks. For instance, the nitro group can first be reduced, and the resulting amine can be acylated or used in a coupling reaction. Subsequently, the chloro group can be displaced to introduce another point of diversity. Alternatively, the chloro group could be substituted first, followed by transformation of the nitro group. This synthetic flexibility is a key attribute for a versatile building block.
The following table illustrates some potential next-generation fluorinated building blocks that can be synthesized from "this compound" and their potential applications.
| Derivative of this compound | Potential Synthetic Transformation | Potential Applications |
| 2-amino-5-(difluoromethoxy)phenol | Reduction of the nitro group and nucleophilic substitution of the chloro group with a hydroxide (B78521) source. | Precursor for pharmaceuticals and agrochemicals. |
| N-(2-chloro-4-(difluoromethoxy)phenyl)acetamide | Reduction of the nitro group followed by acetylation of the resulting amine. | Intermediate for the synthesis of more complex bioactive molecules. |
| 2-azido-4-(difluoromethoxy)-1-nitrobenzene | Nucleophilic substitution of the chloro group with an azide (B81097) nucleophile. | Precursor for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry. |
| 4-(difluoromethoxy)-2-fluoro-1-nitrobenzene | Halogen exchange reaction (Halex reaction) to replace the chloro group with a fluoro group. | Intermediate for compounds with altered electronic properties and reactivity. |
Future research in this area will likely focus on expanding the library of derivatives from "this compound" and exploring their utility in the synthesis of novel bioactive compounds and functional materials. The development of efficient and selective catalytic methods for the transformation of this building block will also be a key area of investigation. The inherent properties of the difluoromethoxy group, combined with the synthetic versatility of the chloro and nitro functionalities, position "this compound" as a valuable platform for the design of the next generation of fluorinated building blocks in chemical science.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-chloro-4-(difluoromethoxy)-1-nitrobenzene, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or electrophilic nitration. For example, halogenation of a precursor (e.g., 4-(difluoromethoxy)phenol) with chlorine donors like Cl2 or SO2Cl2 under controlled pH (using NaOH or K2CO3) yields intermediates . Subsequent nitration with HNO3/H2SO4 at 0–5°C ensures regioselectivity for the nitro group at the 1-position. Solvent choice (e.g., DMSO or acetonitrile) impacts yield and purity .
Q. How do functional groups in this compound influence its chemical reactivity?
- Methodological Answer : The nitro group (−NO2) acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to the chloro substituent. The difluoromethoxy group (−OCF2) enhances lipophilicity and stability against hydrolysis compared to non-fluorinated analogs. Reactivity studies using X-ray crystallography (via SHELX refinement ) and NMR spectroscopy confirm these electronic effects .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : Single-crystal X-ray diffraction (SHELX ) resolves bond angles and packing arrangements.
- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC-MS (using EPA Method 8270D ) identifies impurities.
- Functional Group Confirmation : FT-IR (C−F stretch at 1150–1250 cm<sup>−1</sup>) and <sup>19</sup>F NMR (δ = −70 to −80 ppm for −OCF2) .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of reactions involving this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. For example, the nitro group’s LUMO directs nucleophilic attack to the 4-position, validated by experimental substitution patterns . Molecular dynamics simulations further predict solvation effects in polar aprotic solvents .
Q. What strategies address contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in cytotoxicity or enzyme inhibition assays often arise from solvent choice (DMSO vs. aqueous buffers) or impurity profiles. Standardized protocols (e.g., OECD Test No. 423 ) and orthogonal assays (e.g., SPR for binding kinetics and cell-based viability tests) reconcile conflicting results. Metabolite identification via LC-HRMS clarifies off-target effects .
Q. How can synthetic byproducts be minimized during large-scale preparation?
- Methodological Answer : Kinetic control via slow addition of nitrating agents (HNO3) at low temperatures (−10°C) reduces dinitro byproducts. Catalytic systems (e.g., FeCl3 in CH2Cl2) improve selectivity for mononitration . Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Q. What are the challenges in studying this compound’s environmental fate and toxicity?
- Methodological Answer : Its persistence in aquatic systems is influenced by photodegradation rates (measured via UV-Vis spectroscopy ) and bioaccumulation potential (estimated using log Pow = 2.8 ). Conflicting ecotoxicity data require standardized OECD 209 respirometry tests to assess microbial degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
